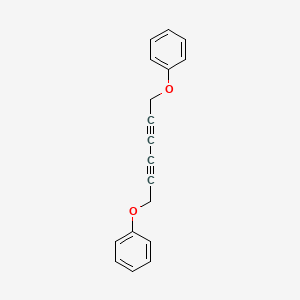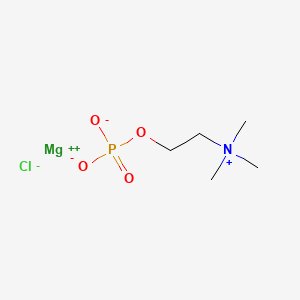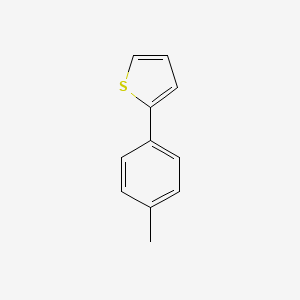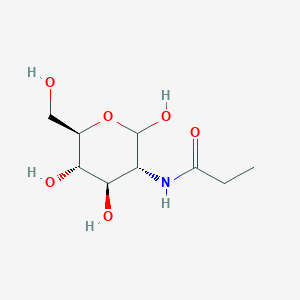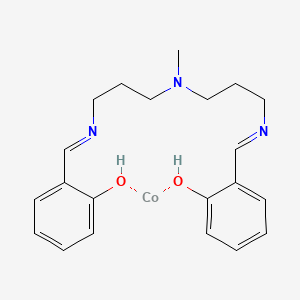
Bis(salicylideniminato-3-propyl)methylaminocobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” is a chemical compound with the linear formula CH3N[(CH2)3N=CHC6H4-2-(O)]2Co . It is used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The molecular weight of the compound is 410.38 . The SMILES string representation of the molecule is CN1CCC\N=C\c2ccccc2O [Co]Oc3ccccc3\C=N\CCC1 .Chemical Reactions Analysis
This compound is known to be used as a catalyst in various chemical reactions, including the oxidation of para-substituted phenolics, allylation, oxidative cleavages, and oxidative carbonylation of phenol .Physical And Chemical Properties Analysis
The compound appears as a brown powder . It has a melting point of 290-292 °C .Applications De Recherche Scientifique
Catalyst in Biomimetic Coupled Catalytic Systems
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” can be used as a catalyst in biomimetic coupled catalytic systems . These systems mimic natural processes and can be used to create more efficient and sustainable chemical reactions.
Oxidation of Para-Substituted Phenolics
This compound can catalyze the oxidation of para-substituted phenolics . This process is important in the synthesis of various organic compounds and can be used in the production of pharmaceuticals and other chemical products.
Allylation Reactions
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” can also be used as a catalyst in allylation reactions . These reactions are used to introduce an allyl group into a molecule, which can be useful in the synthesis of various organic compounds.
Oxidative Cleavages
This compound can catalyze oxidative cleavages . This process involves breaking a bond in a molecule using an oxidizing agent. This can be useful in the synthesis of various organic compounds.
Oxidative Carbonylation of Phenol
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” can catalyze the oxidative carbonylation of phenol . This reaction is used in the production of various chemical products, including plastics and resins.
Synthesis of High Purity Materials
“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” is generally immediately available in most volumes. High purity, submicron and nanopowder forms may be considered . This makes it suitable for the synthesis of high purity materials for various applications.
Safety And Hazards
Propriétés
IUPAC Name |
cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYMMTUICCHINZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27CoN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) | |
CAS RN |
15391-24-9 |
Source


|
| Record name | Bis(salicylideniminato-3-propyl)methylaminocobalt(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?
A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



